8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde
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Overview
Description
8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. It is characterized by the presence of a chloro substituent at the 8th position and a formyl group at the 6th position of the imidazo[1,2-a]pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by oxidation to introduce the formyl group at the 6th position. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid.
Reduction: 8-Chloroimidazo[1,2-a]pyridine-6-methanol.
Substitution: 8-Aminoimidazo[1,2-a]pyridine-6-carboxaldehyde or 8-Thioimidazo[1,2-a]pyridine-6-carboxaldehyde.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research indicates its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity
Mechanism of Action
The mechanism of action of 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .
Comparison with Similar Compounds
- 8-Chloroimidazo[1,2-a]pyridine
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 6-Bromo-8-chloroimidazo[1,2-a]pyridine
Comparison: 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde is unique due to the presence of both a chloro substituent and a formyl group, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-6(5-12)4-11-2-1-10-8(7)11/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXIRSADBAQOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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